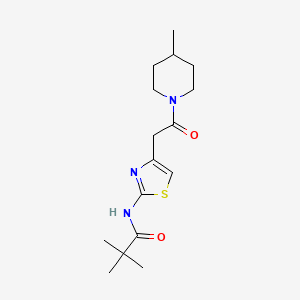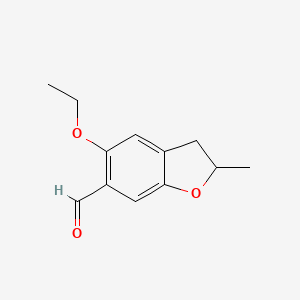
N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The compound contains a thiazole ring, a piperidine ring, and an amide group. Thiazole is a five-membered ring with one sulfur atom and one nitrogen atom. Piperidine is a six-membered ring with one nitrogen atom. The amide group consists of a carbonyl group (C=O) and a nitrogen .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiazole compounds are generally soluble in polar solvents .
Scientific Research Applications
- Thiazoles, including derivatives like our compound, exhibit antimicrobial properties. For instance, sulfathiazole, a related thiazole derivative, is used as an antimicrobial drug .
- Researchers have synthesized various thiazole derivatives and screened them for in vitro antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .
- Thiazole derivatives have demonstrated anti-HIV activity, making them relevant in the fight against viral infections .
- Some thiazole compounds exhibit anti-inflammatory properties, which could be valuable in managing inflammatory conditions .
- Thiazole derivatives have been investigated for their antitumor and cytotoxic effects. These compounds may play a role in cancer therapy .
- Thiazoles have been explored for their neuroprotective potential. Their ability to protect nerve cells from damage could have implications for neurological disorders .
- Thiazole-based compounds serve as parent materials for biocides and fungicides. Their antimicrobial properties make them useful in agriculture and industry .
Antimicrobial Activity
Antiviral Potential
Anti-Inflammatory Effects
Antitumor and Cytotoxic Properties
Neuroprotective Activity
Biocides and Fungicides
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. Many thiazole derivatives show biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
properties
IUPAC Name |
2,2-dimethyl-N-[4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c1-11-5-7-19(8-6-11)13(20)9-12-10-22-15(17-12)18-14(21)16(2,3)4/h10-11H,5-9H2,1-4H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAJUXAOVZRGDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2769482.png)

![N-allyl-2-[4-(benzyloxy)-2-chlorobenzoyl]-1-hydrazinecarbothioamide](/img/structure/B2769485.png)
![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2769486.png)
![8-[benzyl(methyl)amino]-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2769487.png)

![[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid](/img/structure/B2769490.png)


![2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B2769495.png)

